6-(4-Methylpiperidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula . This compound features a pyridine ring substituted with a 4-methylpiperidine moiety, making it an important derivative in organic chemistry. Its IUPAC name reflects its structure, indicating the presence of both piperidine and pyridine functionalities. The compound is categorized under amines and heterocyclic compounds, which are widely studied for their biological and chemical properties.
The synthesis of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 4-methylpiperidine with 3-chloropyridine. This reaction is conducted under basic conditions, commonly using potassium carbonate as a base in a solvent like dimethylformamide. The process can be summarized in the following steps:
In industrial applications, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature and pressure is crucial for achieving high purity levels in the final product .
The molecular structure of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine can be represented by its canonical SMILES notation: CC1CCN(CC1)C2=NC=C(C=C2)N
. This notation indicates the arrangement of atoms within the molecule, highlighting the connectivity between the piperidine and pyridine rings.
6-(4-Methylpiperidin-1-yl)pyridin-3-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(4-Methylpiperidin-1-yl)pyridin-3-amine primarily revolves around its interaction with biological targets, particularly as a ligand in biochemical assays. The compound's structure allows it to engage with various receptors and enzymes, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
Research indicates that compounds similar to 6-(4-Methylpiperidin-1-yl)pyridin-3-amine may modulate signaling pathways involved in pain perception and inflammation. Detailed studies are required to elucidate specific interactions at the molecular level .
The physical properties of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine include:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, particularly the amine and piperidine moieties, which can participate in hydrogen bonding and other intermolecular interactions .
6-(4-Methylpiperidin-1-yl)pyridin-3-amine has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in advancing scientific knowledge and practical applications.
6-(4-Methylpiperidin-1-yl)pyridin-3-amine represents a bifunctional heterocyclic scaffold combining a pyridine ring with a substituted piperidine moiety. Its systematic IUPAC name precisely describes the connectivity: a pyridin-3-amine group linked at the 6-position to the nitrogen (N1) of 4-methylpiperidine. The compound is interchangeably designated as 6-(4-Methyl-1-piperidinyl)-3-pyridinamine in chemical databases, with the CAS Registry Number 767583-34-6 serving as its unique identifier [3]. The molecular formula C₁₁H₁₇N₃ (molecular weight: 191.27 g/mol) reflects a compact yet spatially complex structure [3].
The scaffold’s three-dimensional conformation arises from the para-methyl group on the piperidine ring, which imposes steric constraints influencing ring puckering dynamics. Electron distribution studies reveal that the piperidine nitrogen acts as an electron donor, while the pyridine ring exhibits π-deficient character. This amphoteric electronic profile facilitates interactions with both electron-rich and electron-poor biological targets. The primary amine at the pyridine 3-position serves as a versatile handle for derivatization, enabling the construction of diverse molecular libraries [7]. Key spectroscopic signatures include:
Table 1: Nomenclature and Identifiers of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Systematic Name | Common Synonyms | CAS Registry No. | Molecular Formula |
---|---|---|---|
6-(4-Methylpiperidin-1-yl)pyridin-3-amine | 6-(4-Methyl-1-piperidinyl)-3-pyridinamine; 767583-34-6 | 767583-34-6 | C₁₁H₁₇N₃ |
Structurally analogous compounds highlight the uniqueness of this scaffold:
Table 2: Structural Analogs and Their Modifications
Compound Name | Structural Variation | Key Property Differences |
---|---|---|
6-(4-Methylpiperazin-1-yl)pyridin-3-amine | Piperazine ring instead of piperidine | Enhanced solubility, altered basicity |
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine | Ethyl substituent at C3, methyl at pyridine C5 | Increased steric bulk (MW: 219.33 g/mol) [7] |
6-[4-(Fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine | Fluoromethyl at piperidine C4 | Higher lipophilicity (LogP: 3.1) [4] |
Piperidine-pyridine hybrids emerged as privileged scaffolds during the early 2000s, coinciding with advances in heterocyclic combinatorial chemistry. The specific incorporation of a 4-methylpiperidinyl moiety into pyridin-3-amine frameworks gained traction due to:
This scaffold’s significance grew with the recognition of piperidine’s role in central nervous system (CNS) penetration and G-protein-coupled receptor (GPCR) modulation. The 2005–2010 period saw its integration into compound libraries targeting aminergic receptors, where the secondary amine facilitated hydrogen bonding with aspartate residues in transmembrane domains [8]. By 2015, the scaffold transitioned into oncology research, particularly for kinases where the pyridine nitrogen coordinated with hinge region residues.
The semicarbazide derivative AHMH-DFMP (from piperidin-4-one precursors) exemplifies structural evolution from simple piperidines, showing enhanced antimicrobial activity attributed to the furan-enhanced electron delocalization [8]. This demonstrated the scaffold’s adaptability beyond CNS targets, paving the way for its application in diverse therapeutic areas.
The scaffold’s utility in kinase inhibition stems from three synergistic features:
These properties are exemplified in FLT3 (Fms-like tyrosine kinase 3) inhibitors for acute myeloid leukemia (AML). Derivatives featuring covalent warheads attached to the C3 amine demonstrated irreversible binding to FLT3’s Cysteine 807 residue, overcoming resistance mutations like FLT3-TKD (D835Y/F) . Compound S23—a direct analog bearing a 3-aminoisoxazolo[3,4-b]pyridine—achieved IC₅₀ = 3 nM against FLT3 by positioning the Michael acceptor toward C807 .
Table 3: Kinase Inhibitor Derivatives Based on the Scaffold
Derivative Structure | Modification Site | Biological Target | Activity |
---|---|---|---|
4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine | Pyridine ring fusion | FLT3-ITD mutant | 73% inhibition at 1μM |
(4Z)-4-{2-[Amino(hydroxy)methyl]hydrazinylidene}-2,6-di(furan-2-yl)-3-methylpiperidin-1-ol | Piperidine C4 carbonyl extension | Microbial kinases | Antibacterial/antifungal [8] |
Rational modifications further enhance kinase affinity:
Ongoing research exploits this scaffold in covalent inhibitor design, leveraging the C3 amine for acrylamide or propiolamide warhead installation—strategies validated in FDA-approved kinase inhibitors like osimertinib .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: